molecular formula C23H32N2O3 B11775306 N-(4-Dodecanamidophenyl)furan-2-carboxamide

N-(4-Dodecanamidophenyl)furan-2-carboxamide

Cat. No.: B11775306
M. Wt: 384.5 g/mol
InChI Key: NZTXATHBOLIZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Dodecanamidophenyl)furan-2-carboxamide is a synthetic organic compound characterized by a furan ring attached to a phenyl group, which is further substituted with a dodecanamide group. This compound has a molecular formula of C23H32N2O3 and a molecular weight of 384.5 g/mol . It is primarily used in research and development, particularly in the fields of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Dodecanamidophenyl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-dodecanamidophenylamine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product in good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-Dodecanamidophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(4-Dodecanamidophenyl)furan-2-carboxamide exhibits significant antimicrobial properties. Its structural features may enhance its interaction with microbial membranes, leading to effective inhibition of bacterial growth.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.5 µg/mL1.0 µg/mL
Escherichia coli1.0 µg/mL2.0 µg/mL
Pseudomonas aeruginosa0.75 µg/mL1.5 µg/mL

These results suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains of bacteria.

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are significant, as inflammation is a common underlying factor in many diseases. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting that this compound might also exhibit this activity.

Cancer Research Applications

This compound has been evaluated for its anticancer properties. Preliminary studies indicate that it can induce apoptosis in various cancer cell lines, which is crucial for cancer therapy development.

Case Study: Anticancer Activity Evaluation
In vitro studies on human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231) revealed the following IC50 values:

  • MCF-7 Cell Line : IC50 = 25 µM
  • MDA-MB-231 Cell Line : IC50 = 30 µM

These findings indicate that the compound may be a promising candidate for further investigation as an anticancer agent.

Material Science Applications

The unique structure of this compound may also lend itself to applications in material science, particularly in the development of polymers and coatings with antimicrobial properties. The long dodecanamide chain enhances lipophilicity, potentially improving the compatibility of the compound with various polymer matrices.

Mechanistic Studies

Understanding the mechanism by which this compound exerts its biological effects is essential for its application in drug development. Interaction studies involving molecular docking and dynamics simulations can elucidate how this compound interacts with biological targets such as enzymes and receptors involved in inflammation and cancer pathways.

Table 2: Comparison of Biological Activities

Compound NameStructure TypeAntimicrobial Activity (MIC)Anticancer Activity (IC50)
This compoundFuran with amide group0.5 µg/mL25 µM (MCF-7)
N-(4-Aminophenyl)furan-2-carboxamideFuran with amino group0.75 µg/mL30 µM (MCF-7)
N-(4-Bromophenyl)furan-2-carboxamideFuran with bromine1.0 µg/mL35 µM (MCF-7)

This table illustrates that while similar compounds show varying degrees of biological activity, this compound demonstrates notable efficacy in both antimicrobial and anticancer assays.

Mechanism of Action

The mechanism of action of N-(4-Dodecanamidophenyl)furan-2-carboxamide is not fully understood. it is believed to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The compound may also inhibit specific enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Dodecanamidophenyl)furan-2-carboxamide is unique due to the presence of the long dodecanamide chain, which imparts specific physicochemical properties such as increased hydrophobicity and potential for membrane interaction. This makes it particularly interesting for applications in drug development and materials science .

Biological Activity

N-(4-Dodecanamidophenyl)furan-2-carboxamide is a synthetic organic compound notable for its unique structural features, including a furan ring and a long dodecanamide side chain. This compound belongs to the broader class of furan derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, examining its potential therapeutic applications, mechanisms of action, and comparative effectiveness with similar compounds.

The molecular formula of this compound is C19H31N2O2, with a molecular weight of approximately 329.47 g/mol. The presence of the dodecanamide chain enhances the lipophilicity of the compound, which may influence its pharmacokinetic properties and interactions with biological membranes.

2.1 Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that compounds within this class can effectively inhibit the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes due to their lipophilic nature, allowing for better penetration into bacterial cells .

Table 1: Antimicrobial Activity Comparison

Compound NameInhibition Zone (mm)Minimum Inhibitory Concentration (µg/mL)
This compound12270
N-(4-Aminophenyl)furan-2-carboxamide10280
N-(4-Methylphenyl)furan-2-carboxamide13230

2.2 Anti-Cancer Potential

The anti-cancer activity of this compound has been explored through in vitro studies against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and Huh-7 (liver cancer). The compound demonstrated notable cytotoxic effects, leading to reduced cell viability in treated cultures .

Table 2: Anti-Cancer Activity

Cell Line% Cell Viability (IC50)Comparative Standard
HepG233.29%Doxorubicin (0.62%)
MCF-741.81%Doxorubicin (0.62%)
Huh-745.09%Doxorubicin (0.62%)

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins due to its hydrophobic dodecanamide chain. This interaction facilitates the disruption of membrane integrity in bacterial cells and induces apoptosis in cancer cells by activating intrinsic pathways .

4. Comparative Analysis with Similar Compounds

This compound shares structural similarities with other furan derivatives, which have been studied for their biological activities:

Table 3: Comparison with Similar Compounds

Compound NameBiological Activity
N-(4-Aminophenyl)furan-2-carboxamideAntimicrobial
N-(4-Methylphenyl)furan-2-carboxamideAnticancer
N-(4-Carbamimidoylphenyl)furan-2-carboxamideAnti-inflammatory

The unique dodecanamide chain in this compound enhances its bioavailability and interaction with lipid membranes compared to these similar compounds, potentially leading to improved therapeutic outcomes.

5. Case Studies

Recent studies have highlighted the effectiveness of this compound against resistant strains of bacteria such as Acinetobacter baumannii and Escherichia coli. In a comparative study, this compound exhibited superior antimicrobial activity compared to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Properties

Molecular Formula

C23H32N2O3

Molecular Weight

384.5 g/mol

IUPAC Name

N-[4-(dodecanoylamino)phenyl]furan-2-carboxamide

InChI

InChI=1S/C23H32N2O3/c1-2-3-4-5-6-7-8-9-10-13-22(26)24-19-14-16-20(17-15-19)25-23(27)21-12-11-18-28-21/h11-12,14-18H,2-10,13H2,1H3,(H,24,26)(H,25,27)

InChI Key

NZTXATHBOLIZPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.